N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide

Description

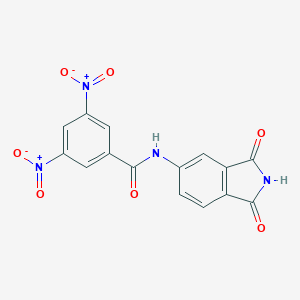

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide is a synthetic benzamide derivative featuring a 1,3-dioxo-isoindoline core substituted at the 5-position with a 3,5-dinitrobenzamide group. Its structure combines electron-withdrawing nitro groups and a rigid isoindoline scaffold, which may enhance binding affinity to biological targets.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O7/c20-13(7-3-9(18(23)24)6-10(4-7)19(25)26)16-8-1-2-11-12(5-8)15(22)17-14(11)21/h1-6H,(H,16,20)(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEYIUVHVLQWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole derivative, which is then nitrated to introduce the nitro groups. The final step involves the formation of the benzamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound shares the 1,3-dioxo-isoindoline core with ZHAWOC5979 and ZHAWOC5682 but differs in substituents. Its 3,5-dinitrobenzamide group contrasts with the acetamide derivatives in 8c/8d, which feature extended alkyl-aryl chains .

- Synthesis yields for isoindoline-based analogs (44–58%) are lower than those for simpler dinitrobenzamide intermediates (e.g., 97% for compound 3 in ), likely due to the complexity of multi-step functionalization .

Key Observations :

- The antitubercular dinitrobenzamides in exhibit low MIC/MBC values (0.5–4 μg/mL), highlighting the importance of nitro groups in enhancing activity against M. tuberculosis.

- Compounds 8c and 8d () prioritize structural diversity over bioactivity testing, underscoring divergent research objectives .

Mechanistic and Stability Considerations

- Stability of Isoindoline Core : The 1,3-dioxo-isoindoline scaffold (shared with 8c/8d) offers rigidity, which could improve metabolic stability compared to flexible alkyl-chain analogs like compound 3 in .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Structure and Properties

The compound features an isoindole core with a dioxo group and a dinitrobenzamide moiety. The presence of the dinitro group enhances its electronic properties, which may facilitate interactions with biological targets. The molecular formula of the compound is with a molecular weight of 256.22 g/mol .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against various infections.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed significant inhibition of cell proliferation in certain cancer types, suggesting potential use as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. Molecular docking studies have indicated potential binding sites on target proteins involved in these pathways.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to strong cytotoxicity. The most sensitive cell line showed a significant reduction in viability upon treatment with the compound over 48 hours.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains. Results showed effective inhibition at concentrations as low as 50 µg/mL.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common reagents for these reactions include:

- Oxidizing Agents : Potassium permanganate for oxidation.

- Reducing Agents : Sodium borohydride for reduction.

The synthetic route can be optimized based on desired yield and purity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.